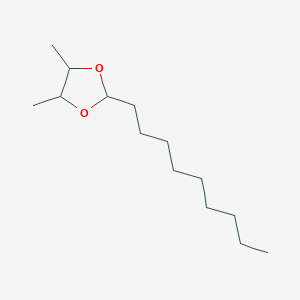

4,5-Dimethyl-2-nonyl-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

5421-23-8 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

4,5-dimethyl-2-nonyl-1,3-dioxolane |

InChI |

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-14-15-12(2)13(3)16-14/h12-14H,4-11H2,1-3H3 |

InChI Key |

VPTWFAIWRQIKBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1OC(C(O1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dimethyl 2 Nonyl 1,3 Dioxolane

Acetylization Reactions in Dioxolane Formation

The foundational method for synthesizing 4,5-Dimethyl-2-nonyl-1,3-dioxolane is the acid-catalyzed acetalization reaction. This process involves the condensation of a carbonyl compound, in this case, decanal (B1670006), with a 1,2-diol, specifically 2,3-butanediol (B46004). The reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the desired dioxolane product. libretexts.org

Catalytic Systems for Cyclic Acetalization

A variety of catalytic systems have been developed to facilitate the formation of 1,3-dioxolane (B20135) rings efficiently and under mild conditions. These catalysts are typically Brønsted or Lewis acids.

Brønsted Acids: Traditional catalysts such as p-toluenesulfonic acid (p-TsOH) are widely used for their effectiveness and low cost. chemicalbook.com The reaction mechanism involves the protonation of the carbonyl oxygen of decanal, which increases its electrophilicity and facilitates nucleophilic attack by the hydroxyl groups of 2,3-butanediol. ijsdr.org Other Brønsted acids, including various sulfonic acids and mineral acids, can also be employed.

Lewis Acids: Lewis acid catalysts offer an alternative, often with higher selectivity and milder reaction conditions. Zirconium tetrachloride (ZrCl₄), for instance, has been shown to be a highly efficient and chemoselective catalyst for acetalization. organic-chemistry.org Other effective Lewis acids include various metal triflates and chlorides which can coordinate to the carbonyl oxygen.

Solid Acid Catalysts: To simplify catalyst removal and product purification, heterogeneous solid acid catalysts such as montmorillonite (B579905) K10 clay and zeolites are utilized. nih.gov These materials provide acidic sites on their surfaces, promoting the reaction while being easily separable from the reaction mixture through filtration.

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters.

Solvent and Water Removal: The reaction is commonly performed in a non-polar solvent like toluene (B28343) or hexane (B92381), which allows for the azeotropic removal of water using a Dean-Stark apparatus. organic-chemistry.org This is crucial as the presence of water can lead to the reverse reaction, hydrolyzing the acetal (B89532) back to the starting materials. libretexts.org Alternatively, chemical drying agents or molecular sieves can be used.

Temperature: Reaction temperatures can vary depending on the catalyst and solvent used. While reflux conditions are common to facilitate water removal, some catalytic systems allow the reaction to proceed efficiently at room temperature, which can be advantageous for sensitive substrates. scielo.br

Stoichiometry: The ratio of the reactants, decanal and 2,3-butanediol, is another key parameter. Using a slight excess of the diol can sometimes help to drive the reaction to completion.

The interplay of these conditions is critical for achieving high conversion and minimizing the formation of by-products.

Table 1: Effect of Catalytic System on the Synthesis of this compound Hypothetical data based on general findings for similar acetalization reactions.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | p-TsOH (5) | Toluene | 110 | 6 | 85 |

| 2 | ZrCl₄ (2) | Dichloromethane | 25 | 4 | 92 |

| 3 | Mont. K10 (10 wt%) | Hexane | 70 | 8 | 88 |

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

The structure of this compound contains multiple stereocenters (at carbons 2, 4, and 5 of the dioxolane ring), leading to the existence of several stereoisomers. The synthesis of specific, single stereoisomers requires advanced asymmetric strategies.

Chiral Auxiliaries and Ligand-Controlled Approaches

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.orgsigmaaldrich.com In the synthesis of this compound, an enantiomerically pure form of the 2,3-butanediol starting material (e.g., (2R,3R)-butanediol or (2S,3S)-butanediol) can itself act as a chiral auxiliary. sfu.ca

When a chiral, C₂-symmetric diol like (2R,3R)-butanediol reacts with decanal, the formation of the new stereocenter at the C2 position is influenced by the existing stereocenters at C4 and C5. This substrate-controlled reaction typically leads to the formation of a pair of diastereomers, (2R,4R,5R) and (2S,4R,5R), often with one being favored over the other depending on the reaction conditions and the catalyst used.

Asymmetric Catalysis in Dioxolane Ring Formation

Asymmetric catalysis provides a more elegant and atom-economical approach to control stereochemistry. This involves using a chiral catalyst that can differentiate between the prochiral faces of the decanal carbonyl group or selectively react with one enantiomer of a racemic starting material.

Kinetic Resolution: If a racemic mixture of 2,3-butanediol is used, a chiral catalyst can be employed to perform a kinetic resolution. acs.org In this process, the catalyst selectively accelerates the acetalization of one enantiomer of the diol over the other, leaving the unreacted diol enriched in the opposite enantiomer. Chiral Brønsted acids, such as confined imidodiphosphoric acids, have proven highly effective for such resolutions. acs.org

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can catalyze the formal [3+2] cycloaddition reactions to form 1,3-dioxolanes with high enantioselectivity. nih.govacs.org These catalysts activate the reactants and control the stereochemistry of the ring-forming step through non-covalent interactions.

Table 2: Diastereoselective Synthesis using a Chiral Diol Illustrative data showing potential diastereomeric ratios (d.r.)

| Entry | Diol Isomer | Catalyst | Temperature (°C) | Diastereomeric Ratio (2R:2S) |

|---|---|---|---|---|

| 1 | (2R,3R)-Butanediol | p-TsOH | 110 | 70:30 |

| 2 | (2R,3R)-Butanediol | Chiral Phosphoric Acid | 0 | 95:5 |

| 3 | (2S,3S)-Butanediol | p-TsOH | 110 | 30:70 |

Diastereomer Separation and Purification Strategies

When a synthetic method produces a mixture of stereoisomers, effective separation and purification techniques are essential to isolate the desired pure compound.

Chromatography: The most common method for separating diastereomers is column chromatography on silica (B1680970) gel. rsc.org Since diastereomers have different physical properties, they often exhibit different affinities for the stationary phase, allowing for their separation. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, can be used for both analytical and preparative-scale separation of enantiomers and diastereomers. nih.gov

Fractional Crystallization: If the diastereomers are crystalline solids with different solubilities, they can be separated by fractional crystallization. google.comminia.edu.eg This classical technique involves dissolving the mixture in a suitable solvent and allowing the less soluble diastereomer to crystallize out upon cooling or solvent evaporation.

Extractive Distillation: For diastereomers that are volatile, extractive distillation is a potential separation method. This technique involves the use of an auxiliary substance that alters the relative volatilities of the compounds in the mixture, facilitating their separation by distillation. google.com

The selection of the appropriate separation method depends on the physical properties of the specific stereoisomers of this compound and the scale of the synthesis.

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of this compound, a cyclic acetal, is traditionally achieved through the acid-catalyzed condensation of decanal with 2,3-butanediol. In recent years, significant research has focused on developing more sustainable and efficient synthetic methodologies that align with the principles of green chemistry. These novel approaches aim to reduce environmental impact by minimizing solvent use, improving energy efficiency, and maximizing atom economy.

The elimination of volatile organic solvents is a primary goal in green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. mdpi.comresearchgate.net Solvent-free, or neat, reaction conditions for acetalization offer significant advantages, including reduced waste, lower costs, and often simpler purification procedures.

Several catalytic systems have proven effective for the synthesis of 1,3-dioxolanes under solvent-free conditions. These typically involve solid acid catalysts that can be easily recovered and reused, further enhancing the sustainability of the process. For instance, perchloric acid adsorbed on silica gel has been demonstrated as a highly efficient and reusable catalyst for acetalization reactions, many of which are conducted without a solvent. organic-chemistry.org Another approach involves the use of oxorhenium(V) oxazoline complexes, which effectively catalyze the condensation of diols and aldehydes to form 1,3-dioxolanes in excellent yields under neat conditions and at mild temperatures. nih.gov

Solid-phase synthesis offers another avenue for greening the production of acetals. In this methodology, one of the reactants is immobilized on a solid support, which can simplify purification by allowing for the easy separation of the product from excess reagents and byproducts through simple filtration. While specific examples for this compound are not prevalent, the synthesis of other acetals on solid supports has been demonstrated. nih.gov For example, solid acid catalysts like acidic ion exchange resins are employed in continuous processes for making cyclic acetals, demonstrating the feasibility of solid-phase approaches. google.com

Below is a table summarizing various catalytic systems used in solvent-free or solid-phase synthesis of 1,3-dioxolanes, which are applicable to the production of this compound.

| Catalyst System | Reactants | Conditions | Advantages |

| Perchloric acid on silica gel | Aldehydes/Ketones, Alcohols | Solvent-free | Efficient, inexpensive, reusable catalyst. organic-chemistry.org |

| Oxorhenium(V) oxazoline complex | Diols, Aldehydes | Neat, mild temperature | Excellent yields, low catalyst loading. nih.gov |

| Acidic ion exchange resin | Carbonyl compounds, Polyhydroxyl compounds | Liquid phase, continuous flow | High yields, long catalyst life, solid catalyst. google.com |

| Zirconium tetrachloride (ZrCl4) | Carbonyl compounds | Mild conditions | Highly efficient and chemoselective. |

| Bismuth triflate | Aldehydes/Ketones, Diols | Solvent-free | Mild conditions, high yields. acs.org |

This table presents data for the general synthesis of 1,3-dioxolanes and is representative of methodologies applicable to this compound.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com

The synthesis of this compound from decanal and 2,3-butanediol is an example of a condensation reaction. The only byproduct formed is water, which generally leads to a high atom economy.

Reaction: Decanal (C₁₀H₂₀O) + 2,3-Butanediol (C₄H₁₀O₂) → this compound (C₁₄H₂₈O₂) + Water (H₂O)

The atom economy can be calculated as follows:

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Reactants | ||

| Decanal | C₁₀H₂₀O | 156.27 |

| 2,3-Butanediol | C₄H₁₀O₂ | 90.12 |

| Total Mass of Reactants | 246.39 | |

| Products | ||

| This compound | C₁₄H₂₈O₂ | 228.38 |

| Water | H₂O | 18.02 |

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100 Atom Economy (%) = (228.38 / 246.39) x 100 ≈ 92.7%

This high atom economy indicates that the reaction is very efficient in converting the atoms of the reactants into the desired product. To further enhance the sustainability of the process, several factors can be considered:

Renewable Feedstocks: Utilizing starting materials derived from renewable sources can significantly reduce the carbon footprint of the synthesis. 2,3-Butanediol can be produced through fermentation of biomass, and decanal can be obtained from the reduction of decanoic acid, a fatty acid found in natural oils.

Catalyst Choice: Employing reusable heterogeneous catalysts, as mentioned in the previous section, avoids the waste associated with stoichiometric reagents and simplifies catalyst recovery and recycling. nih.govtue.nl

Energy Efficiency: The use of catalysis can lower the activation energy of the reaction, potentially allowing it to proceed under milder conditions (lower temperature and pressure), thus reducing energy consumption. youtube.com

By integrating these green chemistry principles, the production of this compound can be designed to be both economically viable and environmentally responsible.

Mechanistic Investigations of this compound Formation

The detailed mechanism is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom of decanal by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comlibretexts.org

Nucleophilic Attack and Hemiacetal Formation: One of the hydroxyl groups of 2,3-butanediol acts as a nucleophile and attacks the activated carbonyl carbon. Subsequent deprotonation of the attacking oxygen by a base (such as water or another alcohol molecule) yields a hemiacetal intermediate. study.comlibretexts.org

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal intermediate is then protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water). youtube.comwikipedia.org

Elimination of Water: The lone pair of electrons on the ether oxygen of the hemiacetal assists in the departure of the water molecule. This elimination step results in the formation of a resonance-stabilized carbocation, often referred to as an oxocarbenium ion. youtube.comlibretexts.org

Intramolecular Ring Closure: The second hydroxyl group of the 2,3-butanediol moiety, which is tethered to the molecule, then acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the oxocarbenium ion. This is a rapid, ring-closing step that forms the five-membered dioxolane ring. wikipedia.org

Deprotonation: Finally, a base removes the proton from the newly formed ether linkage, yielding the neutral this compound product and regenerating the acid catalyst, allowing it to participate in another catalytic cycle. libretexts.orgwikipedia.org

Since all steps in the mechanism are reversible, the reaction is typically driven to completion by removing the water that is formed as a byproduct, often through methods like azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents. libretexts.orglibretexts.orgwikipedia.org This shifts the equilibrium towards the formation of the acetal product according to Le Chatelier's principle. libretexts.org

Chemical Reactivity and Transformation Mechanisms of 4,5 Dimethyl 2 Nonyl 1,3 Dioxolane

Ring-Opening Reactions and Associated Mechanisms

The defining characteristic of the 1,3-dioxolane (B20135) ring is its stability in neutral or basic media and its lability under acidic conditions. This property is fundamental to its use as a protecting group for carbonyl compounds in organic synthesis. organic-chemistry.orgnih.gov The ring-opening reactions are typically catalyzed by acids and proceed through carbocationic intermediates.

Acid-Catalyzed Hydrolysis and Alcoholysis

In the presence of an acid catalyst and water (hydrolysis) or an alcohol (alcoholysis), the 1,3-dioxolane ring of 4,5-Dimethyl-2-nonyl-1,3-dioxolane undergoes cleavage to regenerate the parent carbonyl compound (decanal) and 2,3-butanediol (B46004).

The generally accepted mechanism for acid-catalyzed hydrolysis of 1,3-dioxolanes involves the following steps acs.orgsci-hub.segla.ac.uk:

Protonation: A proton from the acid catalyst protonates one of the oxygen atoms of the dioxolane ring, making it a better leaving group.

Ring Opening: The C2-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. The stability of this intermediate is a key factor in the reaction rate.

Nucleophilic Attack: A water molecule attacks the carbocationic center of the intermediate.

Deprotonation: Loss of a proton from the resulting oxonium ion yields a hemiacetal.

Further Reaction: The hemiacetal is itself unstable under acidic conditions and rapidly hydrolyzes to the corresponding aldehyde (decanal) and diol (2,3-butanediol).

The rate of hydrolysis can be influenced by several factors, including the pH of the solution, the nature of the acid catalyst, and the steric and electronic properties of the substituents on the dioxolane ring. acs.orgsci-hub.sesemanticscholar.org For instance, the presence of electron-donating groups at C2 can stabilize the oxocarbenium ion intermediate, accelerating the rate of hydrolysis. Conversely, bulky substituents, such as the methyl groups at C4 and C5, can introduce steric hindrance that may affect the rate of reaction. acs.orggla.ac.uk

Alcoholysis follows a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water, resulting in the formation of an acyclic acetal (B89532).

Table 1: Representative Conditions for Acid-Catalyzed Deprotection of Dioxolanes

| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time |

|---|---|---|---|

| Dilute HCl | Water/THF | Room Temperature | 1-4 hours |

| p-Toluenesulfonic acid | Acetone/Water | Room Temperature | 2-6 hours |

| Acetic Acid | Water | 40-60 | 4-12 hours |

Note: This table provides general conditions for the deprotection of dioxolanes and may require optimization for this compound.

Transacetalization Pathways

Transacetalization is a process where an existing acetal reacts with another diol or carbonyl compound in the presence of an acid catalyst to form a new acetal. organic-chemistry.org For this compound, this can occur in two primary ways:

Reaction with another diol: In the presence of a different diol and an acid catalyst, the 2,3-butanediol moiety can be exchanged, leading to a new dioxolane. The equilibrium of this reaction can be shifted by using an excess of the new diol or by removing the liberated 2,3-butanediol.

Reaction with another carbonyl compound: When treated with a different aldehyde or ketone under acidic conditions, the decanal (B1670006) moiety can be exchanged, resulting in a new dioxolane derived from the added carbonyl compound.

The mechanism of transacetalization is similar to that of hydrolysis, involving the formation of the key oxocarbenium ion intermediate, which is then trapped by the new diol or releases decanal to react with the new carbonyl compound.

Reactions at the Nonyl Substituent

The nonyl group of this compound is a saturated alkyl chain, which is generally unreactive under many conditions. However, it can be functionalized through various radical or oxidative processes. The dioxolane ring is typically stable to these reaction conditions, allowing for selective modification of the side chain.

Functionalization of the Alkyl Chain

Functionalization of the nonyl chain can be achieved through free-radical reactions. For instance, radical halogenation (e.g., with N-bromosuccinimide under UV irradiation) can introduce a bromine atom at various positions along the chain, with a preference for secondary carbons. This halogenated derivative can then serve as a precursor for further transformations, such as nucleophilic substitution or elimination reactions.

Oxidative and Reductive Transformations

The saturated nonyl chain is resistant to mild oxidizing and reducing agents. Strong oxidizing agents, however, can lead to cleavage of the C-C bonds of the alkyl chain, though such reactions are often unselective and may also affect the dioxolane ring.

Reductive transformations are generally not applicable to the saturated alkyl chain unless it has been previously functionalized (e.g., with a halogen or a double bond).

Stereochemical Aspects of this compound Transformations

The this compound molecule possesses two stereogenic centers at positions 4 and 5 of the dioxolane ring. This means it can exist as different stereoisomers (cis and trans, and their respective enantiomers). The stereochemistry of the dioxolane ring can influence the reactivity and the stereochemical outcome of its transformations. nih.gov

During acid-catalyzed ring-opening reactions, the stereocenters at C4 and C5 are typically retained in the resulting 2,3-butanediol. The formation of the planar oxocarbenium ion at C2 results in the loss of stereochemical information at this position. Subsequent nucleophilic attack can occur from either face, potentially leading to a mixture of diastereomers if a new stereocenter is formed.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Decanal |

| 2,3-Butanediol |

Stereoselective Reactions Involving the Dioxolane Ring

The chiral backbone of this compound, derived from 2,3-butanediol, allows for a high degree of stereocontrol in reactions involving the cleavage of the dioxolane ring. The C2-symmetric nature of the (4R,5R) or (4S,5S) backbone is effective in differentiating the two faces of a prochiral center at the C2 position or in directing the approach of reagents in ring-opening reactions.

One of the primary classes of stereoselective reactions is the Lewis acid-mediated nucleophilic substitution. Organocopper reagents, in the presence of strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂), can cleave the C-O bonds of the dioxolane ring with high diastereoselectivity. iupac.org For a substrate like this compound, this reaction would involve the nucleophilic attack of the organocopper reagent on one of the oxygen-coordinated ring carbons, leading to a chiral secondary alcohol derivative. The stereochemical outcome is dictated by the geometry of the starting acetal and the nature of the nucleophile. iupac.org

Studies on analogous acetals derived from (2R,3R)-2,3-butanediol have demonstrated that the diastereoselectivity of this ring-opening is very high. For instance, the reaction of the acetal of heptanal with various organocuprates yields the corresponding chiral secondary alcohols with excellent diastereomeric excess (d.e.), often exceeding 95%. iupac.org This suggests that the reaction of this compound with a nucleophile such as MeCu/BF₃ would proceed with high stereoselectivity.

Another example of stereoselective transformation is the reduction of the acetal. The reduction of chiral acetals and ketals derived from 2,3-butanediol using reducing agents like lithium aluminum hydride in combination with aluminum chloride (LiAlH₄/AlCl₃) can also proceed with diastereoselectivity, affording chiral ethers. nii.ac.jp The degree of stereocontrol, however, can be influenced by the nature of the substituent at the C2 position. Acetals of saturated aliphatic aldehydes have been shown to give only one detectable diastereoisomer upon cleavage. iupac.org

Michael additions involving chiral dioxolanones (a related structure with a carbonyl at C4) also showcase high stereoselectivity. While not a direct reaction of the title compound, these reactions highlight the powerful directing effect of the chiral dioxolane scaffold. mdpi.com Similarly, stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a carbon nucleophile, proceeding via a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate. mdpi.comnih.gov

| Acetal Substrate (R group at C2) | Cuprate Reagent | Major Product | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| n-Hexyl (from Heptanal) | Me₂CuLi/BF₃ | (R)-3-Octanol derivative | >95% | iupac.org |

| n-Hexyl (from Heptanal) | n-Bu₂CuLi/BF₃ | (R)-5-Undecanol derivative | >95% | iupac.org |

| Phenyl (from Benzaldehyde) | Me₂CuLi/BF₃ | (R)-1-Phenylethanol derivative | 67% | iupac.org |

Data extrapolated from studies on analogous chiral acetals derived from (2R,3R)-2,3-butanediol. The stereochemical outcome for this compound is predicted to be similar.

Retention or Inversion of Configuration During Reactions

The stereochemical course of reactions at the chiral centers of this compound depends on the reaction mechanism.

In the case of the Lewis acid-promoted ring-opening with organocopper reagents, the reaction proceeds via a nucleophilic attack on one of the ring carbons (C4 or C5). This is typically an Sₙ2-type reaction, which results in an inversion of configuration at the center being attacked. iupac.orglumenlearning.com The nucleophile attacks the carbon atom from the side opposite to the C-O bond being broken. The high diastereoselectivity observed in these reactions is a direct consequence of the predictable stereochemical pathway of the Sₙ2 mechanism, where the chiral auxiliary shields one face of the molecule, forcing the nucleophile to attack from the less hindered direction. iupac.org

For reactions occurring at the C2 position, the situation can be different. If the C2-H bond is deprotonated to form a carbanion or a metalated species, subsequent reactions with electrophiles would proceed with retention of configuration if the intermediate is configurationally stable. However, if a carbocation is formed at the C2 position (for example, during acetal exchange or hydrolysis), the intermediate is planar and achiral. libretexts.org Subsequent nucleophilic attack can occur from either face, potentially leading to a racemic or diastereomeric mixture of products, unless directed by the chiral centers at C4 and C5. lumenlearning.comlibretexts.org

In Sₙ' reactions (substitution with allylic rearrangement) involving related chiral acetals, the substitution has been shown to proceed with an anti stereochemistry, meaning the nucleophile adds to the opposite face with respect to the leaving group, which also implies a controlled stereochemical outcome. iupac.org

Metal-Catalyzed Reactions Involving this compound as a Substrate

While the most common role of dioxolanes in organic synthesis is that of a protecting group, they can also serve as substrates in various metal-catalyzed transformations. The C-H bonds within the molecule, particularly the one at the C2 position, and the C-O bonds of the ring, can be activated by transition metal catalysts.

Cross-Coupling and C-H Activation Studies

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. wikipedia.org While direct cross-coupling of simple alkyl-substituted dioxolanes is not extensively documented, analogies from related systems suggest its feasibility.

C-H Activation: The C2-H bond of the dioxolane ring is analogous to a benzylic proton and can be activated under appropriate conditions. Rhodium(III) and Palladium(II) are well-known catalysts for directed C-H activation. rsc.orgnih.govacs.org For this compound, a reaction could potentially be designed where one of the dioxolane oxygens acts as a directing group to facilitate the activation of a C-H bond on the nonyl chain, although activation of the C2-H is more electronically favored.

More directly, the C2-H can be deprotonated with a strong base to form an anion, which can then participate in metal-catalyzed cross-coupling reactions. A notable example is the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes (sulfur analogues of dioxolanes) with aryl bromides. brynmawr.edu This reaction takes advantage of the acidity of the C2-proton, allowing the dithiane to act as a nucleophilic partner in the catalytic cycle. A similar strategy could be envisioned for this compound, although the C2-proton is less acidic than in the dithiane analogue.

Reactions Involving Ring Cleavage: Metal catalysts can also be involved in ring-opening reactions. For instance, rhodium-catalyzed asymmetric arylation of cyclobutenone ketals (which contain a dioxolane moiety) with arylboronic acids proceeds via an enantioselective carbometalation followed by a β-oxygen elimination to open the ketal ring. nih.gov This demonstrates that the dioxolane ring itself can be the reactive site in a metal-catalyzed sequence.

| Substrate Type | Reaction Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2-Aryl-1,3-dithiane | Cross-Coupling | Pd(OAc)₂ / NiXantphos | 2,2-Diaryl-1,3-dithiane | brynmawr.edu |

| Cyclobutenone Ketal | Asymmetric Arylation | [Rh(cod)OH]₂ / Chiral Diene Ligand | Chiral Enol Ether | nih.gov |

| N-Methoxybenzamide | C-H Activation/Annulation | [RhCp*Cl₂]₂ / AgSbF₆ | Isoquinolone | nih.gov |

Cycloaddition Reactions

Cycloaddition reactions offer a powerful method for the construction of cyclic systems. While the saturated 1,3-dioxolane ring of this compound is unlikely to participate directly as a diene or dienophile in a Diels-Alder reaction, derivatives of the dioxolane ring can be active participants.

For example, 5-methylene-1,3-dioxolan-4-ones have been shown to act as dienophiles in Diels-Alder reactions with various dienes, including cyclopentadiene and 1,3-diphenylisobenzofuran. mdpi.com The stereoselectivity of these reactions is influenced by the existing chiral centers on the dioxolanone ring.

More relevant to the title compound is the 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org While the dioxolane itself is not a 1,3-dipole, it can be formed via such a reaction. For instance, a Nickel(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides (generated from donor-acceptor oxiranes) and aldehydes. organic-chemistry.org This reaction provides a direct route to highly functionalized and enantioenriched cis-1,3-dioxolanes. This demonstrates a synthetic approach where the dioxolane ring is the product of a metal-catalyzed cycloaddition, rather than a reactant.

Spectroscopic and Structural Elucidation Studies of 4,5 Dimethyl 2 Nonyl 1,3 Dioxolane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the intricate structural details of organic molecules like 4,5-Dimethyl-2-nonyl-1,3-dioxolane. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are pivotal in assigning the signals of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, and more importantly, in determining the relative stereochemistry and preferred conformations of the molecule.

1D and 2D NMR Techniques for Stereoisomer Differentiation

The presence of three stereocenters in this compound (at C2, C4, and C5) gives rise to multiple possible diastereomers. 1D and 2D NMR techniques are crucial for differentiating these stereoisomers.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. The chemical shifts of the protons on the dioxolane ring (H2, H4, and H5) and the methyl groups are particularly sensitive to their spatial orientation (cis or trans). For instance, the coupling constants (J-values) between adjacent protons, such as H4 and H5, can help determine their relative stereochemistry. A larger coupling constant is typically observed for trans protons compared to cis protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the dioxolane ring and the methyl substituents are diagnostic for stereoisomer identification. Studies on substituted 1,3-dioxolanes have shown that the chemical shifts of the C4, C5, and the methyl carbons are dependent on their cis/trans relationship. univ-lemans.fr For example, in cis-4,5-dimethyl-1,3-dioxolanes, the methyl carbons typically resonate at different chemical shifts compared to the trans isomers.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton correlations, identifying which protons are coupled to each other. This is instrumental in tracing the connectivity of the entire molecule, from the nonyl chain to the methyl groups on the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining stereochemistry. They detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. For instance, a NOE correlation between the proton at C2 and the protons of the methyl groups at C4 and C5 would indicate a cis relationship. The presence or absence of specific NOE cross-peaks provides definitive evidence for the relative configuration of the substituents. oc-praktikum.de

A recent study on 1,3-dioxolane-containing lipids demonstrated the power of chiral NMR analysis using shift reagents like Eu(hfc)₃ to spectroscopically discriminate between epimers, which could be a valuable technique for assigning the absolute configuration of this compound. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H2 | ~4.8 - 5.2 (t) | - | The chemical shift is influenced by the long nonyl chain. |

| C2 | - | ~100 - 105 | Acetal (B89532) carbon, sensitive to substituents. |

| H4/H5 | ~3.5 - 4.2 (m) | - | Complex multiplet due to coupling with each other and methyl groups. |

| C4/C5 | - | ~75 - 85 | Ring carbons, shifts depend on cis/trans stereochemistry. |

| C4-CH₃ / C5-CH₃ | ~1.1 - 1.3 (d) | ~15 - 20 | Diastereotopic methyl groups will have distinct signals. |

| Nonyl Chain CH₂ | ~1.2 - 1.6 (m) | ~22 - 32 | Overlapping multiplets typical for a long alkyl chain. |

| Nonyl Chain CH₃ | ~0.8 - 0.9 (t) | ~14 | Terminal methyl group. |

| Disclaimer: These are predicted values based on data from analogous substituted 1,3-dioxolanes and may not represent the exact experimental values for the specified compound. |

Dynamic NMR for Conformational Equilibria

The 1,3-dioxolane (B20135) ring is not planar and exists in a state of dynamic conformational equilibrium, primarily involving envelope and twist conformations. Dynamic NMR spectroscopy is a powerful technique to study these conformational changes that occur on the NMR timescale. rsc.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational interconversion is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows down. At the coalescence temperature, the signals for the individual conformers begin to broaden and merge. At even lower temperatures (the slow-exchange regime), separate signals for each populated conformer may be observed.

From a detailed line-shape analysis of the temperature-dependent NMR spectra, the thermodynamic parameters for the conformational equilibrium, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the ring inversion process, can be determined. These studies provide valuable insights into the energy barriers and the relative populations of the different conformers of this compound.

Mass Spectrometry Fragmentations and Mechanistic Pathways

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of unknown compounds by analyzing their fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of this compound, which is C₁₄H₂₈O₂. Confirming the molecular formula is a critical first step in the structural elucidation process, distinguishing it from other isomers.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique for gaining detailed structural information. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are then analyzed. This provides information about the connectivity of the molecule.

For this compound, characteristic fragmentation pathways of acetals would be expected. acs.org The fragmentation is often initiated by the cleavage of the C-O bonds within the dioxolane ring. Key fragmentation patterns for long-chain alkyl-substituted dioxolanes include: chemicalbook.com

Loss of the nonyl group: Cleavage of the bond between C2 and the nonyl chain would result in a fragment corresponding to the 4,5-dimethyl-1,3-dioxolanyl cation.

Cleavage of the dioxolane ring: The ring can undergo various cleavage patterns, leading to the loss of small neutral molecules like formaldehyde (CH₂O) or acetaldehyde (CH₃CHO).

Fragmentation of the nonyl chain: The long alkyl chain can undergo characteristic fragmentation, typically involving the loss of successive CnH2n+1 radicals. mdpi.com

By analyzing the m/z values of the fragment ions produced in the MS/MS spectrum, it is possible to piece together the structure of the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z of Fragment | Proposed Structure/Identity | Fragmentation Pathway |

| 228 | [M]⁺ | Molecular Ion (C₁₄H₂₈O₂) |

| 101 | [C₅H₉O₂]⁺ | Loss of the nonyl radical (C₉H₁₉) |

| 87 | [C₄H₇O₂]⁺ | Loss of a methyl group from the m/z 101 fragment |

| 73 | [C₃H₅O₂]⁺ | Further fragmentation of the dioxolane ring |

| 57 | [C₄H₉]⁺ | Butyl cation from nonyl chain fragmentation |

| 43 | [C₃H₇]⁺ | Propyl cation from nonyl chain fragmentation |

| Disclaimer: These are predicted fragmentation patterns based on the general behavior of analogous compounds and may not represent the exact experimental fragmentation. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state. These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum is a plot of absorbance (or transmittance) versus wavenumber. For this compound, the IR spectrum would be dominated by the following characteristic absorption bands:

C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the nonyl chain and the methyl groups.

C-O-C stretching: The most characteristic bands for a dioxolane ring are the strong C-O-C stretching vibrations, which typically appear in the fingerprint region between 1000 and 1200 cm⁻¹. The exact positions of these bands can be sensitive to the substitution pattern and the conformation of the ring. acs.orgresearchgate.net

CH₂ and CH₃ bending: Bands corresponding to the bending (scissoring, wagging, twisting, and rocking) vibrations of the methylene (B1212753) and methyl groups are expected in the 1350-1470 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. A Raman spectrum is a plot of the intensity of scattered light versus the Raman shift (in cm⁻¹). While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show:

C-C stretching: The C-C bond stretching vibrations of the nonyl chain and the dioxolane ring would be visible.

By comparing the experimental IR and Raman spectra with those of known, structurally related compounds or with theoretically calculated spectra, a detailed analysis of the functional groups and conformational features of this compound can be achieved.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| C-O-C Stretch (Acetal) | 1050 - 1150 | 1050 - 1150 | Strong (IR), Medium (Raman) |

| CH₂/CH₃ Bend | 1370 - 1470 | 1370 - 1470 | Medium (IR), Medium (Raman) |

| Ring Breathing/Deformation | < 900 | < 900 | Medium-Weak (IR), Strong-Medium (Raman) |

| Disclaimer: These are predicted frequency ranges based on data from analogous substituted 1,3-dioxolanes and may not represent the exact experimental values. |

X-ray Crystallography Studies of Dioxolane Derivatives (if Crystalline Forms Available)

While single-crystal X-ray diffraction data for this compound is not available, analysis of closely related crystalline dioxolane derivatives provides valuable insight into the probable solid-state conformation and molecular packing of such structures. A pertinent example is the X-ray crystallographic study of 4,5-dimethyl-1,3-dioxol-2-one.

The crystal structure of 4,5-dimethyl-1,3-dioxol-2-one reveals a planar five-membered ring system. amazonaws.comnih.govepa.gov This compound crystallizes in the monoclinic space group P21/m. amazonaws.comnih.govchemicalbook.com The molecule possesses a crystallographic mirror plane that includes the carbonyl group. amazonaws.com In the crystal lattice, molecules of 4,5-dimethyl-1,3-dioxol-2-one are arranged in layers composed of antiparallel linear strands. amazonaws.comnih.govepa.gov These strands are formed by simple translation, and they associate to form sheets with notable close intermolecular contacts, including H⋯H and O⋯O interactions. amazonaws.comnih.govepa.gov

For other dioxolane derivatives, such as [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine], the five-membered dioxolane ring adopts an envelope conformation. nist.gov In this particular structure, the molecule crystallizes in the monoclinic space group P21. nist.gov The crystal packing is stabilized by intermolecular C—H⋯O and C—H⋯S hydrogen interactions. nist.gov

Below is a table summarizing the crystallographic data for a related dioxolane derivative.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 4,5-dimethyl-1,3-dioxol-2-one | C₅H₆O₃ | Monoclinic | P2₁/m | a = 6.6439(3) Å, b = 6.8406(3) Å, c = 7.0279(3) Å, β = 114.998(2)° | amazonaws.comnih.govchemicalbook.com |

| [(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis[N-(thiophen-2-ylmethylidene)methanamine] | C₁₇H₂₀N₂O₂S₂ | Monoclinic | P2₁ | a = 10.475(2) Å, b = 7.4792(15) Å, c = 11.533(2) Å, β = 92.339(4)° | nist.gov |

Computational and Theoretical Investigations of 4,5 Dimethyl 2 Nonyl 1,3 Dioxolane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. youtube.com For a molecule like 4,5-Dimethyl-2-nonyl-1,3-dioxolane, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry.

The process begins with an initial guess of the molecular structure. The DFT calculation then iteratively adjusts the positions of the atoms to minimize the total energy of the system. This energy minimization leads to the optimized geometry, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the puckering of the five-membered dioxolane ring and the orientation of the nonyl and methyl substituents.

DFT calculations on similar 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) derivatives have shown that the presence of oxygen atoms in the ring influences its strain and that the C-H bonds on the carbon atom situated between the two oxygens are typically the weakest. researchgate.net The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) is crucial for obtaining accurate results and would be selected based on their proven performance for similar organic molecules. researchgate.netmdpi.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C4 | C5 | - | - | ~1.53 Å |

| Bond Length | O1 | C2 | - | - | ~1.42 Å |

| Bond Length | C2 | O3 | - | - | ~1.42 Å |

| Bond Angle | O1 | C5 | C4 | - | ~105° |

| Dihedral Angle | C4 | O3 | C2 | O1 | Varies with conformer |

Note: These values are illustrative and represent typical bond lengths and angles for a substituted 1,3-dioxolane ring. Actual values would be the result of a specific DFT calculation.

Transition state theory is used to understand the energetics and mechanisms of chemical reactions. youtube.com For this compound, this could involve modeling its formation (e.g., the acid-catalyzed reaction of nonanal (B32974) with 2,3-butanediol) or its decomposition (e.g., hydrolysis). wikipedia.org

Computational methods can locate the transition state, which is the highest energy point along the reaction coordinate. youtube.comyoutube.com This is a saddle point on the potential energy surface, and its structure reveals which bonds are breaking and forming during the reaction. youtube.com By calculating the energy of the reactants, transition state, and products, the activation energy and reaction enthalpy can be determined.

Methods like the Nudged Elastic Band (NEB) or surface scans can be used to find the minimum energy pathway between reactants and products, identifying the transition state along the way. youtube.com For dioxolanes, studies have focused on reactions like oxidation, calculating rate constants to understand the initial steps of fuel consumption. researchgate.net These theoretical models provide insights that are often difficult to obtain through experimental means alone. youtube.com

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. aps.org For a flexible molecule like this compound, with its long nonyl chain, MD simulations are essential for exploring its conformational landscape.

In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion. This produces a trajectory that shows how the molecule's shape and orientation change over time. From this trajectory, one can identify the most populated conformations and the energy barriers between them. This is particularly important for understanding how the nonyl chain folds and interacts with the dioxolane ring.

MD simulations can also be used to study intermolecular interactions, for instance, by simulating the molecule in a solvent or in a mixture with other compounds. youtube.com This can reveal information about solvation effects and how the molecule interacts with its environment, which is crucial for understanding its physical properties and behavior in solution. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dioxolane Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. scholarsresearchlibrary.com While a QSAR model cannot be built for a single compound, this compound could be included in a dataset of other 1,3-dioxolane derivatives to develop such a model. nih.gov

The first step in QSAR is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com Then, a mathematical model is created using statistical methods like multiple linear regression to correlate these descriptors with the observed activity. mdpi.com

Such models have been developed for various series of dioxolane-containing compounds to predict properties ranging from toxicity to their effectiveness as modulators of multidrug resistance in cancer cells. nih.govrsc.org A validated QSAR model can then be used to predict the activity of new, unsynthesized dioxolane derivatives and to guide the design of molecules with desired properties. scholarsresearchlibrary.com

Table 2: Example Molecular Descriptors for a QSAR Study Including this compound

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity |

| This compound | 228.38 | 4.2 | 18.46 | (Value to be predicted) |

| Dioxolane Derivative A | ... | ... | ... | ... |

| Dioxolane Derivative B | ... | ... | ... | ... |

Note: LogP and Polar Surface Area are common descriptors in QSAR studies. The values for the target compound are estimates. A full QSAR study would include a larger, diverse set of dioxolanes.

Spectroscopic Property Predictions and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. researchgate.net For this compound, the most common spectra to predict would be Nuclear Magnetic Resonance (NMR) and Infrared (IR).

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. uncw.edu This is achieved by calculating the magnetic shielding of each nucleus, which is then referenced against a standard (like tetramethylsilane) to give the chemical shift. docbrown.info These predictions can be invaluable for assigning peaks in an experimental spectrum, especially for complex molecules with many non-equivalent nuclei. The accuracy of these predictions has improved significantly, with certain methods yielding a mean absolute error as low as 0.08 ppm for proton spectra when compared to experimental results. github.io

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an IR spectrum. researchgate.net By analyzing the computed vibrational modes, each peak in the calculated spectrum can be assigned to a specific motion of the atoms, such as the stretching of a C-H bond or the bending of the dioxolane ring. Comparing the predicted spectrum to an experimental one can help confirm the structure of the synthesized compound. researchgate.net

Advanced Analytical Methodologies Development for 4,5 Dimethyl 2 Nonyl 1,3 Dioxolane

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analytical workflow of 4,5-Dimethyl-2-nonyl-1,3-dioxolane, enabling its separation from reaction mixtures and the precise assessment of its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Method development would logically commence by adapting established protocols for similar long-chain alkyl dioxolanes. A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is typically suitable for separating such compounds based on their boiling points and relative polarities.

Key parameters for a hypothetical GC method would involve optimizing the temperature program to ensure adequate separation of the target analyte from potential starting materials (e.g., decanal (B1670006) and 2,3-butanediol) and by-products. An initial oven temperature of around 100°C, held for a short period, followed by a ramp of 10-20°C per minute to a final temperature of 250-280°C would likely provide effective separation. The injector and detector temperatures would be maintained at a higher temperature, for instance, 280°C and 300°C respectively, to ensure efficient vaporization and prevent condensation.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile impurities or when derivatization for GC is not desirable. Due to the non-polar nature of this compound, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would provide the necessary hydrophobic interactions for retention and separation.

A suitable mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Given the lipophilicity of the long nonyl chain, a gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent content, would be necessary to achieve good resolution and reasonable analysis times. Detection is a key consideration, as the dioxolane moiety itself lacks a strong chromophore for UV-Vis detection. Therefore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) would be more appropriate than a standard UV detector. Alternatively, derivatization with a UV-active agent could be employed if higher sensitivity is required.

Interactive Data Table 1: Hypothetical GC and HPLC Method Parameters

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase/Carrier Gas | Helium | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Oven/Column Temperature | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min | Ambient (or controlled at 25-30°C) |

| Injector Temperature | 280°C | N/A |

| Detector | FID or MS | ELSD, CAD, or UV (with derivatization) |

| Injection Volume | 1 µL (split or splitless) | 10 µL |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of two stereocenters at the 4 and 5 positions of the dioxolane ring means that this compound can exist as multiple stereoisomers (diastereomers and enantiomers). Chiral chromatography is indispensable for the separation of these isomers and the determination of enantiomeric excess (ee).

Drawing from studies on other chiral 1,3-dioxolane (B20135) derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective. nih.gov Columns like Chiralcel® OD or Chiralpak® AD are excellent candidates. The choice of mobile phase is critical for achieving enantioseparation. In normal-phase mode, mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) are commonly used. The concentration of the alcohol modifier is a key parameter to optimize, as it directly influences the retention and selectivity of the enantiomers.

For complex mixtures, Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can offer advantages in terms of speed and efficiency. The mobile phase, typically supercritical carbon dioxide with a modifier like methanol, allows for rapid analysis. The nature and concentration of the modifier have a significant impact on the chiral resolution. nih.gov

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. It is crucial to ensure baseline separation of the enantiomeric peaks for accurate quantification.

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural information, enabling trace analysis and comprehensive impurity profiling.

GC-MS and LC-MS for Trace Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound. A quantitative methodology for the closely related 2-n-nonyl-1,3-dioxolane (B1664093) using stable-isotope dilution GC-MS has been reported, demonstrating the feasibility and high sensitivity of this approach. This method can be adapted for this compound. Electron ionization (EI) is a common ionization technique for such molecules. The resulting mass spectrum will exhibit a characteristic fragmentation pattern that can be used for structural confirmation and identification of impurities. Key fragments would likely arise from the cleavage of the nonyl chain and the opening of the dioxolane ring. For instance, a prominent ion at m/z 73 is often observed for 1,3-dioxolane derivatives, corresponding to the [C3H5O2]+ fragment.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for analyzing less volatile or thermally labile impurities that are not amenable to GC. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) would be suitable ionization sources for a molecule of this polarity. Electrospray ionization (ESI) may also be effective, particularly if the mobile phase contains additives that can promote ion formation. The mass spectrometer provides molecular weight information and, through tandem mass spectrometry (MS/MS), detailed structural information about the analyte and any co-eluting impurities. This is crucial for building a comprehensive impurity profile.

Interactive Data Table 2: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment | Origin |

| 228 | [M]+• | Molecular Ion |

| 115 | [C6H11O2]+ | Cleavage of the nonyl chain |

| 101 | [C5H9O2]+ | Dioxolane ring fragment with methyl groups |

| 73 | [C3H5O2]+ | Characteristic dioxolane ring fragment |

Advanced Spectroscopic Methods for In-Situ Monitoring of Reactions

The synthesis of this compound, typically through the acetalization of decanal with 2,3-butanediol (B46004), can be monitored in-situ using advanced spectroscopic techniques. This real-time analysis provides valuable kinetic and mechanistic information, allowing for precise control over the reaction process.

Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are well-suited for in-situ monitoring. The progress of the acetalization reaction can be followed by monitoring the disappearance of the characteristic carbonyl (C=O) stretching band of the starting aldehyde (around 1700-1725 cm⁻¹) and the appearance of the C-O stretching bands of the cyclic acetal (B89532) product (typically in the 1200-1000 cm⁻¹ region). Fiber-optic probes can be directly inserted into the reaction vessel, allowing for continuous data acquisition without the need for sampling.

Desktop or benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has also emerged as a powerful tool for real-time reaction monitoring. By following the changes in the integrals of specific proton signals corresponding to the reactants and the product over time, detailed kinetic profiles can be generated. For the synthesis of this compound, the appearance of the characteristic signals for the dioxolane ring protons and the disappearance of the aldehydic proton signal would be monitored.

Degradation and Environmental Fate Studies of 4,5 Dimethyl 2 Nonyl 1,3 Dioxolane

Hydrolytic Stability and Degradation Pathways in Aquatic Environments

The hydrolytic stability of 4,5-Dimethyl-2-nonyl-1,3-dioxolane is a critical factor in determining its persistence in aquatic environments. The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), and like other acetals, it is susceptible to hydrolysis, particularly under acidic conditions. wikipedia.orgorganic-chemistry.org The general mechanism for the acid-catalyzed hydrolysis of 1,3-dioxolanes involves the protonation of one of the oxygen atoms, followed by ring opening to form a carbocation intermediate, which then reacts with water to yield the corresponding diol and aldehyde or ketone. wikipedia.org

Table 1: Predicted Hydrolytic Degradation of this compound

| Environmental Compartment | Dominant Degradation Pathway | Expected Products | Influencing Factors |

| Aquatic Environments | Acid-catalyzed hydrolysis | 2,3-Butanediol (B46004), Decanal (B1670006) | pH, Temperature |

This table is based on the general principles of 1,3-dioxolane chemistry due to the absence of specific experimental data for this compound.

Biodegradation Potential and Microbial Metabolism of Dioxolanes

The biodegradation of this compound is likely to be a significant degradation pathway in the environment, driven by the metabolism of its two main structural components: the long alkyl chain and the dioxolane ring.

The nonyl group, a nine-carbon alkyl chain, is structurally similar to alkanes found in petroleum hydrocarbons. Numerous microorganisms, including bacteria and fungi, are known to degrade long-chain alkanes under both aerobic and anaerobic conditions. researchgate.netlyellcollection.org The typical aerobic pathway for alkane degradation involves the terminal oxidation of the methyl group to a primary alcohol, followed by further oxidation to an aldehyde and a fatty acid. The fatty acid can then enter the β-oxidation pathway, leading to its complete mineralization.

The biodegradation of the 1,3-dioxolane ring is less well-studied. However, some studies on the simpler compound 1,4-dioxane (B91453) have shown that it can be biodegraded by certain microorganisms, often through co-metabolism with other substrates. itrcweb.org The initial step in the degradation of the dioxolane ring is likely to involve enzymatic cleavage of the ether bonds.

It is plausible that microorganisms capable of degrading hydrocarbons would initiate the degradation of this compound by attacking the nonyl chain. The subsequent degradation of the substituted dioxolane ring could then be carried out by the same or different microbial communities. The presence of the methyl groups on the dioxolane ring may also influence the rate and pathway of biodegradation.

Environmental Partitioning and Transport Mechanisms

The environmental partitioning and transport of this compound will be largely governed by its physicochemical properties, which are dominated by the long, non-polar nonyl chain. This structural feature suggests that the compound will have low water solubility and a high octanol-water partition coefficient (Kow).

Consequently, when released into the environment, this compound is expected to partition strongly to organic matter in soil and sediment. lyellcollection.orgfrontiersin.org Its mobility in soil and groundwater will likely be low, with a tendency to be retained in the upper soil layers. frontiersin.org Volatilization from water surfaces to the atmosphere may occur, but its low vapor pressure would likely make this a less significant transport pathway compared to its sorption to solids.

The transport of this compound in the environment will be primarily associated with the movement of soil particles and sediments to which it is adsorbed. springerprofessional.deresearchgate.net Due to its hydrophobic nature, there is also a potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms.

Table 2: Predicted Environmental Partitioning of this compound

| Environmental Compartment | Predicted Behavior | Key Influencing Property |

| Water | Low solubility, strong partitioning to suspended solids and sediment | High Kow (inferred) |

| Soil | Strong adsorption to organic matter, low mobility | High Kow (inferred) |

| Air | Potential for volatilization, followed by atmospheric reactions | Vapor pressure, reaction with hydroxyl radicals |

| Biota | Potential for bioaccumulation in fatty tissues | High Kow (inferred) |

This table is based on the expected properties of a long-chain alkyl-substituted dioxolane due to the absence of specific experimental data.

Applications of 4,5 Dimethyl 2 Nonyl 1,3 Dioxolane in Advanced Materials Science

Use as a Monomer or Cross-Linking Agent in Polymer Synthesis

The 1,3-dioxolane (B20135) ring is a known participant in polymerization reactions, most notably through ring-opening polymerization to form poly(1,3-dioxolane), a type of polyacetal. wikipedia.orgrsc.org This process is typically initiated by cationic catalysts. researchgate.net However, research indicates that substitution at the 2-position of the dioxolane ring, as is the case with the nonyl group in 4,5-Dimethyl-2-nonyl-1,3-dioxolane, can significantly hinder or even prevent such polymerization. researchgate.net

Alternatively, the this compound structure could be functionalized to incorporate a polymerizable group, such as a vinyl or acrylate (B77674) moiety, on the nonyl chain or elsewhere on the molecule. This would allow it to act as a monomer in radical polymerization, similar to how other functionalized dioxolanes, like 5-methylene-2,2-dimethyl-1,3-dioxolan-4-one, are used. researchgate.net In such a scenario, the bulky nonyl-dioxolane side group would be expected to influence the properties of the resulting polymer, as detailed in the table below.

| Property | Expected Influence of this compound Side Group |

| Glass Transition Temperature (Tg) | Likely decrease due to increased free volume and chain flexibility imparted by the long alkyl chain. |

| Solubility | Enhanced solubility in nonpolar organic solvents and reduced solubility in polar solvents. |

| Mechanical Properties | Potential for plasticizing effect, leading to a softer, more flexible polymer. |

| Thermal Stability | The thermal stability would be dependent on the overall polymer backbone and the strength of the bond connecting the side group. |

If the nonyl chain were to be functionalized at both ends, or if another reactive site could be introduced onto the dioxolane ring, the molecule could theoretically serve as a cross-linking agent. This would create a network polymer with the nonyl-dioxolane units bridging polymer chains, potentially leading to the formation of soft, elastomeric materials.

Incorporation into Functional Polymers and Coatings

The incorporation of this compound as a side chain in a polymer could yield functional materials with tailored surface properties, particularly for coatings. The long nonyl tail is inherently hydrophobic, meaning it would tend to repel water. When part of a polymer applied as a coating, these side chains would likely orient themselves at the surface, creating a water-repellent, or hydrophobic, finish.

Furthermore, the acetal (B89532) linkage in the dioxolane ring is known to be stable under neutral and basic conditions but can be cleaved by acid. libretexts.orgoxfordsciencetrove.com This property could be exploited to create "smart" polymers or coatings that are stable under normal conditions but can be degraded or removed by applying an acidic solution. This is a desirable feature for temporary protective coatings or in applications requiring controlled release. A patent for emollients describes the use of 1,3-dioxolanes with C12 and C14 alkyl chains in cosmetic formulations, highlighting their utility in creating films on surfaces. google.com

Role as a Building Block in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Molecules that have both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part, known as amphiphiles, are key building blocks in this field. This compound fits this description, with the dioxolane ring acting as a polar headgroup and the nonyl chain as a nonpolar tail.

In an aqueous environment, it is plausible that these molecules could self-assemble into structures such as micelles or vesicles. In these arrangements, the hydrophobic nonyl tails would cluster together to minimize contact with water, while the more polar dioxolane rings would form the outer surface, interacting with the surrounding water molecules. Such assemblies are of interest for a variety of applications, including drug delivery and nanotechnology. While direct evidence for this compound is not available, the principles of supramolecular assembly of amphiphilic molecules are well-established.

Applications in Lubricant Formulations and Tribological Studies

The structure of this compound suggests its potential as an additive in lubricant formulations. The long alkyl chain can provide lubricity and solubility in base oils, which are typically nonpolar hydrocarbons. patsnap.com The polar dioxolane headgroup could allow the molecule to adsorb onto metal surfaces, forming a protective film that reduces friction and wear.

Patents have been filed for the use of other 1,3-dioxolane derivatives as antiwear additives in lubricating oils. google.comgoogle.com For example, 1,3-dioxolane-4-methanol (B150769) compounds have been shown to provide wear protection in engine oils. google.com While structurally different, these examples demonstrate the utility of the dioxolane functional group in tribological applications. The combination of a surface-active polar head and a lubricating alkyl tail in this compound makes it a candidate for similar functions. Research on other long-chain alkyl additives, such as alkyl-graphene, has also shown that the length of the alkyl chain is crucial for dispersibility and improving the anti-wear and friction-reducing properties of lubricants. researchgate.net

The table below outlines the potential tribological functions based on the molecular structure.

| Structural Feature | Potential Tribological Function |

| Long Nonyl Chain | Provides lubricity, enhances solubility in base oil, contributes to film formation. |

| Polar Dioxolane Ring | Acts as a surface-active headgroup, promoting adsorption onto metal surfaces to form a protective layer. |

| Overall Amphiphilic Nature | Could act as a friction modifier by forming a low-shear boundary film at the metal-lubricant interface. |

Further tribological studies would be necessary to validate these potential applications and to determine the effectiveness of this compound as a lubricant additive compared to existing technologies.

Future Research Directions and Unresolved Challenges for 4,5 Dimethyl 2 Nonyl 1,3 Dioxolane

Exploration of Undiscovered Chemical Transformations

The reactivity of 4,5-Dimethyl-2-nonyl-1,3-dioxolane is largely extrapolated from its structural analogues. A significant area for future research lies in the systematic exploration of its chemical behavior, particularly in reactions that could lead to novel molecular architectures and functionalities.

One promising avenue is the investigation of radical-mediated reactions. For instance, the photomediated alkenylation of 2-alkyl-1,3-dioxolanes with alkynes has been shown to proceed via a chain mechanism, suggesting that this compound could undergo similar transformations to yield complex unsaturated structures. rsc.org Furthermore, visible-light-promoted additions of 1,3-dioxolane (B20135) to electron-deficient alkenes, operating through a radical chain mechanism, open up possibilities for the hydrofunctionalization of various substrates using the nonyl-substituted dioxolane. nsf.gov

Another area of interest is the behavior of the dioxolane ring under various conditions. While stable under basic, reductive, and mild oxidative conditions, 1,3-dioxanes and 1,3-dioxolanes are labile towards acid catalysts. organic-chemistry.orgthieme-connect.de A thorough investigation into the acid-catalyzed hydrolysis and transacetalization of this compound would provide valuable data on its stability and potential as a protecting group for the corresponding diol or aldehyde. The influence of the long nonyl chain on the rate and mechanism of these reactions is a key question to be addressed.

Moreover, the oxidation of the dioxolane ring could lead to interesting products. For example, the oxidation of cyclic acetals with molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt co-catalyst can yield esters. organic-chemistry.org Applying such methods to this compound could provide a route to novel ester derivatives.

Development of Highly Efficient and Sustainable Synthetic Routes

The conventional synthesis of 1,3-dioxolanes involves the acid-catalyzed reaction of a carbonyl compound (in this case, decanal) with a 1,2-diol (2,3-butanediol), often with the removal of water to drive the equilibrium. organic-chemistry.org While effective, this method can have drawbacks related to the use of corrosive acids and the energy-intensive water removal process. Future research should focus on developing more efficient and sustainable synthetic strategies.

Catalyst Development: The exploration of alternative catalysts is a key research direction. Solid acid catalysts, such as montmorillonite (B579905) K10, have been used for the synthesis of 1,3-dioxolanes and can offer advantages in terms of reusability and reduced environmental impact. nih.gov Investigating a range of solid acids and other heterogeneous catalysts for the synthesis of this compound could lead to more sustainable processes.

Flow Chemistry: Continuous flow chemistry presents a significant opportunity for the efficient and scalable synthesis of this compound. numberanalytics.comrsc.orgacs.org Flow reactors can offer precise control over reaction parameters such as temperature and pressure, leading to higher yields and purities. acs.org The development of a continuous flow process for the synthesis of this compound would be a major advancement, potentially enabling safer and more economical production. rsc.orgacs.org

Bio-based Feedstocks: A long-term goal for sustainable chemistry is the use of renewable resources. Investigating the synthesis of the precursors, decanal (B1670006) and 2,3-butanediol (B46004), from biomass would contribute to a greener synthesis of the target molecule. wikipedia.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Reusable catalysts, reduced waste | Screening of solid acid catalysts |

| Flow Chemistry | Improved efficiency, scalability, safety | Optimization of reaction conditions in a flow reactor |

| Bio-based Synthesis | Increased sustainability | Development of routes to precursors from renewable feedstocks |

Advanced Characterization of Minor Stereoisomers and Impurities

The presence of three stereocenters in this compound (at carbons 2, 4, and 5 of the dioxolane ring) means that it can exist as a mixture of several diastereomers. The stereochemical outcome of the synthesis will depend on the stereochemistry of the starting 2,3-butanediol and the reaction conditions.

A significant challenge is the separation and characterization of these individual stereoisomers. Advanced chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), will be essential for their separation. nih.gov Detailed spectroscopic analysis, including multidimensional nuclear magnetic resonance (NMR) techniques like NOESY, will be crucial for the unambiguous assignment of the relative and absolute stereochemistry of each isomer. mdpi.comresearchgate.net

The study of the stereoselective isomerization of these dioxolanes is another important research direction. Treatment of substituted 1,3-dioxolanes with Lewis acids like titanium(IV) chloride has been shown to induce stereoselective isomerization, leading to the formation of other cyclic ethers. researchgate.net Investigating similar reactions with the diastereomers of this compound could reveal interesting and potentially useful stereoselective transformations.